molecular formula C21H23N5OS B2425421 1-(4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1172277-12-1

1-(4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(thiophen-2-yl)urea

Cat. No. B2425421
M. Wt: 393.51
InChI Key: IXHGEPKHMRZNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. The purpose of

Scientific Research Applications

Synthesis and Development Processes

  • Synthesis of Related Compounds : A related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, was synthesized for investigating its use as a Rho kinase inhibitor. This study demonstrates the potential of similar compounds in treating central nervous system disorders (Wei et al., 2016).

  • Efficient Synthesis Methods : Another related compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, was synthesized efficiently, showing the importance of efficient synthesis methods in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).

Applications in Medicinal Chemistry

  • Analgesic Activity : N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a urea-based TRPV1 antagonist with a similar structure, showed potential in alleviating chronic pain, highlighting the analgesic applications of related compounds (Nie et al., 2020).

  • Anticancer Activity : Piperazine-2,6-dione derivatives, synthesized from similar compounds, showed significant anticancer activity, suggesting the potential of such compounds in cancer treatment (Kumar et al., 2013).

  • Anti-Angiogenic and DNA Cleavage Studies : N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives exhibited significant anti-angiogenic and DNA cleavage activities, indicating the potential of related compounds in cancer research (Kambappa et al., 2017).

  • Molecular Interactions and Inhibition Effect : Related compounds like Mannich bases with urea structures were studied for their corrosion inhibition effects on mild steel, showing the diverse applications of such compounds in different fields (Jeeva et al., 2015).

properties

IUPAC Name

1-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c27-21(24-20-5-3-15-28-20)23-18-8-6-17(7-9-18)16-25-11-13-26(14-12-25)19-4-1-2-10-22-19/h1-10,15H,11-14,16H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHGEPKHMRZNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)NC(=O)NC3=CC=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(thiophen-2-yl)urea

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